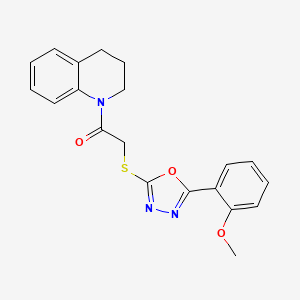
1-(3,4-dihydroquinolin-1(2H)-yl)-2-((5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)ethanone is a complex organic molecule that likely exhibits a range of interesting chemical and physical properties due to its structural features. It contains a dihydroquinolinyl moiety, an oxadiazole ring, and a methoxyphenyl group, which may contribute to its potential biological activity and photophysical properties.
Synthesis Analysis
The synthesis of related heterocyclic compounds has been described in the literature. For instance, the synthesis of 1,3,4-oxadiazolo[3,2-b]isoquinoline derivatives involves the reaction of homophthalic anhydride with acylhydrazines, followed by treatment with polyphosphoric acid or phosphorus pentasulfide to yield oxadiazolo and thiadiazolo derivatives, respectively . Although the exact synthesis of the compound is not detailed, similar synthetic strategies could potentially be applied, utilizing appropriate starting materials and reaction conditions to incorporate the dihydroquinolinyl and methoxyphenyl groups.
Molecular Structure Analysis
The molecular structure of such compounds can be elucidated using spectroscopic methods such as NMR and FT-IR, as demonstrated in the synthesis and characterization of dihydroquinazolinone derivatives . The photophysical properties, including solvent-dependent emission and intramolecular charge transfer, can be studied using absorption and emission spectroscopy. Additionally, computational methods like DFT and TDDFT can be employed to predict and confirm the molecular structure and electronic properties .
Chemical Reactions Analysis
The compound's chemical reactivity would be influenced by the presence of the oxadiazole and dihydroquinolinyl moieties. Oxadiazoles are known for their participation in various chemical reactions, including nucleophilic substitution and cycloadditions, which could be utilized for further chemical modifications . The dihydroquinolinyl group could undergo oxidation, reduction, and other transformations typical for heterocyclic amines .
Physical and Chemical Properties Analysis
The physical and chemical properties of such a compound would likely include fluorescence, as seen in related quinolinone derivatives . The cytotoxic activity against cancer cell lines could also be a significant property, as similar structures have shown such biological activities . The solubility, melting point, and stability of the compound would be influenced by the functional groups present and could be determined experimentally.
科学的研究の応用
Antituberculosis and Cytotoxic Studies A significant area of application is the synthesis and evaluation of 3-heteroarylthioquinoline derivatives for their in vitro antituberculosis and cytotoxicity studies. These compounds have been synthesized using a variety of precursors, including 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)ethanone or its structural analogs, and screened against Mycobacterium tuberculosis. Among them, certain derivatives have shown promising antituberculosis activity with minimal cytotoxic effects against mammalian cell lines, highlighting their potential as therapeutic agents against tuberculosis with low toxicity profiles (Selvam et al., 2011).
Photophysical Studies Another important application involves the investigation of photophysical properties of dihydroquinazolinone derivatives. These studies are essential for understanding the interaction of these compounds with light, which is crucial for designing photoactive materials and agents. The derivatives synthesized from similar structural frameworks exhibit significant changes in their photophysical properties depending on the solvent polarity, indicating their potential utility in developing light-sensitive materials and sensors (M. Pannipara et al., 2017).
Synthetic Chemistry and Novel Derivatives The compound and its derivatives also play a vital role in synthetic chemistry, serving as key intermediates in the synthesis of novel compounds with potential anticancer, antimicrobial, and antioxidant activities. This includes the development of novel series of compounds incorporating the 1,3,4-oxadiazole moiety, which have been evaluated for their antibacterial properties against various bacterial strains. Such studies contribute to the discovery of new drugs with improved efficacy and reduced resistance issues (R. S. Joshi et al., 2011).
特性
IUPAC Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-[[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3S/c1-25-17-11-5-3-9-15(17)19-21-22-20(26-19)27-13-18(24)23-12-6-8-14-7-2-4-10-16(14)23/h2-5,7,9-11H,6,8,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXLOBOSCOKLYOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NN=C(O2)SCC(=O)N3CCCC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-dihydroquinolin-1(2H)-yl)-2-((5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)ethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

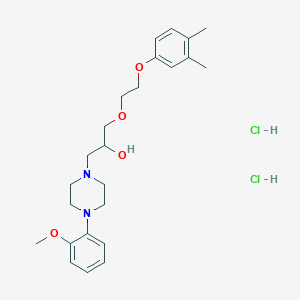
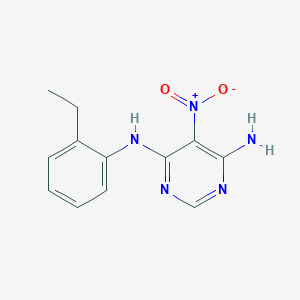
![(2S)-2-[(4-pyrimidin-2-ylpiperazine-1-carbonyl)amino]propanoic acid](/img/structure/B2509724.png)
![N-[(2-chlorophenyl)(cyano)methyl]-2-(2-oxo-2,3-dihydro-1H-indol-6-yl)acetamide](/img/structure/B2509725.png)
![2-({2-[(2,4-Dichlorobenzyl)amino]-2-oxoethyl}sulfonyl)acetic acid](/img/structure/B2509731.png)
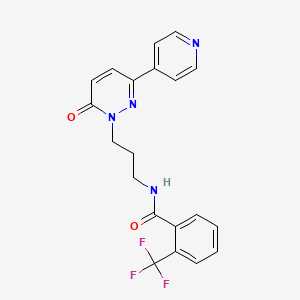
![1-(4-Chloro-3-nitrobenzoyl)-3-phenyl-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2509733.png)
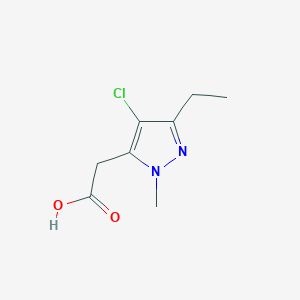

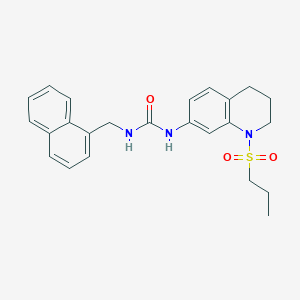
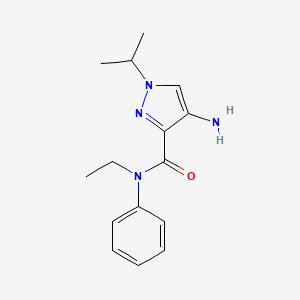

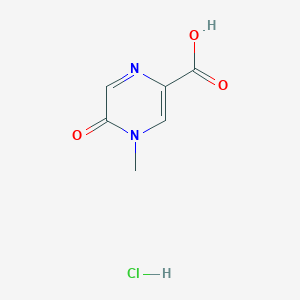
![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3-(methylthio)benzamide](/img/structure/B2509742.png)